Product packaging for 5-Amino-2,4-dimethylindole(Cat. No.:)

5-Amino-2,4-dimethylindole

Cat. No.: B8422207
M. Wt: 160.22 g/mol
InChI Key: QNMQRFQSRKOKOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2,4-dimethylindole is a specialty indole derivative offered as a high-purity chemical for research and development purposes. This compound is primarily valued in organic and medicinal chemistry as a key synthetic intermediate or building block for the construction of more complex molecules . Indole-based structures are of significant interest in pharmaceutical research and the development of advanced materials. Researchers utilize this compound under laboratory conditions to explore novel synthetic pathways and study structure-activity relationships. As a fine chemical, it is synthesized and purified to meet the stringent quality standards required for research applications. This product is provided for laboratory research use only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should consult the material safety data sheet (MSDS) and handle the compound in accordance with all local and national laboratory safety regulations. For specific data on solubility, stability, and recommended storage conditions, please contact our technical support team.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2 B8422207 5-Amino-2,4-dimethylindole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

2,4-dimethyl-1H-indol-5-amine

InChI

InChI=1S/C10H12N2/c1-6-5-8-7(2)9(11)3-4-10(8)12-6/h3-5,12H,11H2,1-2H3

InChI Key

QNMQRFQSRKOKOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2C)N

Origin of Product

United States

Substituent Effects:the Nature and Position of Substituents on the Indole Ring Are Critical for Determining the Pharmacological Activity and Selectivity.

Position 1 (N-H): The nitrogen atom can be unsubstituted, allowing it to act as a hydrogen bond donor, or it can be substituted with various groups to modulate lipophilicity and steric interactions.

Position 2: Substitution at this position can influence the electronic properties of the ring and provide a point for extending the molecule to interact with specific subpockets of the binding site. In 5-Amino-2,4-dimethylindole, the methyl group at this position would contribute to hydrophobic interactions.

Position 3: This is a common point of attachment for various side chains, as it is often directed towards the solvent-exposed region of a binding site.

Benzene (B151609) Ring (Positions 4, 5, 6, 7): Substituents on the benzene portion of the indole (B1671886) ring can significantly impact binding affinity and selectivity. For this compound, the amino group at position 5 is a key feature that can form hydrogen bonds and alter the molecule's polarity and solubility. The methyl group at position 4 would likely be involved in hydrophobic contacts.

Physicochemical Properties:the Overall Physicochemical Properties of the Molecule, Such As Lipophilicity Logp , Molecular Weight, and Polar Surface Area, Are Crucial for Its Drug Like Properties, Including Absorption, Distribution, Metabolism, and Excretion Adme . the Addition of an Amino Group, As in 5 Amino 2,4 Dimethylindole, Generally Increases Polarity and Can Improve Aqueous Solubility.

Table 2: Influence of Substituents on the Pharmacological Profile of Indole (B1671886) Derivatives

Substituent GroupPosition on Indole RingPotential Influence on Activity
Amino (-NH2)5Hydrogen bonding, increased polarity, potential for salt formation
Methyl (-CH3)2, 4Hydrophobic interactions, steric effects, increased lipophilicity

Spectroscopic Characterization and Structural Analysis of 5 Amino 2,4 Dimethylindole

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 5-Amino-2,4-dimethylindole, ¹H, ¹³C, and two-dimensional (2D) NMR experiments would collectively provide an unambiguous assignment of all proton and carbon atoms.

¹H NMR Spectroscopy The proton NMR spectrum is expected to reveal distinct signals for each unique proton in the molecule. The indole (B1671886) N-H proton typically appears as a broad singlet in the downfield region (δ 10-12 ppm). The aromatic protons on the benzene (B151609) ring (H-6 and H-7) and the pyrrole (B145914) ring (H-3) would resonate in the aromatic region (δ 6.0-7.5 ppm). The amino (-NH₂) protons at the C-5 position are expected to produce a broad singlet, while the two methyl groups at C-2 and C-4 will each exhibit sharp singlets in the upfield region (δ 2.0-2.5 ppm), reflecting their aliphatic nature. Due to the electron-donating effect of the amino group, the signals for H-6 and H-7 are anticipated to be shifted upfield compared to unsubstituted indole.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on the carbon framework. The indole ring carbons are expected to resonate between δ 100 and 140 ppm. The carbons directly attached to the electron-donating amino (C-5) and nitrogen (C-7a, C-3a) groups will show characteristic shifts. The methyl carbons (C-2-CH₃ and C-4-CH₃) are predicted to appear in the upfield region (δ 10-20 ppm). Substituent effect calculations can be used to predict the chemical shifts with reasonable accuracy rsc.org.

2D NMR Spectroscopy To confirm the assignments from 1D NMR, 2D techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling relationships, for instance, confirming the adjacency of H-6 and H-7 on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆.

¹H NMR¹³C NMR
AtomPredicted Chemical Shift (δ, ppm)AtomPredicted Chemical Shift (δ, ppm)
N1-H~10.5 (br s)C2~135
H-3~6.1 (s)C3~100
C4-CH₃~2.3 (s)C3a~128
C5-NH₂~4.5 (br s)C4~118
H-6~6.5 (d)C5~142
H-7~7.0 (d)C6~110
C2-CH₃~2.2 (s)C7~112
C7a~125
C2-CH₃~13
C4-CH₃~15

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies americanpharmaceuticalreview.com.

Infrared (IR) Spectroscopy The IR spectrum of this compound is expected to show several key absorption bands. The N-H stretching vibrations are particularly informative. A sharp band around 3400 cm⁻¹ would correspond to the indole N-H stretch researchgate.net. The primary amino group (-NH₂) at C-5 should give rise to two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to its asymmetric and symmetric stretching modes. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will appear just below 3000 cm⁻¹. The region from 1450-1650 cm⁻¹ will contain characteristic peaks for aromatic C=C ring stretching. C-N stretching vibrations are also expected in the fingerprint region (1200-1350 cm⁻¹).

Raman Spectroscopy Raman spectroscopy provides complementary information to IR. While N-H and other polar group vibrations are often weaker, the symmetric vibrations of the indole ring system are typically strong and well-defined in the Raman spectrum, aiding in the complete vibrational analysis montclair.edunih.gov.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H Stretch (Asymmetric)-NH₂~3450
N-H Stretch (Symmetric)-NH₂~3350
N-H StretchIndole N-H~3400
C-H StretchAromatic3000-3100
C-H StretchMethyl (-CH₃)2850-2980
C=C StretchAromatic Ring1450-1620
C-N StretchAryl-Amine1250-1350

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound and for gaining structural information from its fragmentation patterns nih.gov. For this compound (C₁₀H₁₂N₂), the molecular weight is 160.22 g/mol .

In an electron ionization (EI) mass spectrum, the compound is expected to show a prominent molecular ion peak (M⁺˙) at m/z = 160. A key fragmentation pathway for indole derivatives involves the loss of a methyl radical (•CH₃) from the molecular ion, which would result in a significant fragment ion at m/z = 145 scirp.org. Another characteristic fragmentation of the indole ring is the expulsion of hydrogen cyanide (HCN), leading to further daughter ions scirp.org. The fragmentation of amines often involves alpha-cleavage, though in this aromatic system, ring fragmentation and loss of substituents are more probable nih.gov.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound.

m/zPredicted IdentityFragmentation Pathway
160[M]⁺˙Molecular Ion
145[M - CH₃]⁺Loss of a methyl radical
133[M - HCN]⁺˙Loss of hydrogen cyanide from molecular ion
118[M - CH₃ - HCN]⁺Loss of HCN from the [M-CH₃]⁺ fragment

Electronic Absorption Spectroscopy (UV-Vis) and Solvatochromic Behavior

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule springernature.com. The indole ring is a well-characterized chromophore, typically exhibiting two main absorption bands, denoted ¹Lₐ and ¹Lₑ, in the ultraviolet region nih.gov.

For this compound, the presence of the strong electron-donating amino group at the C-5 position is expected to cause a significant bathochromic (red) shift in the absorption maxima compared to unsubstituted indole researchgate.netacs.org. This is due to the extension of the conjugated π-system and the stabilization of the excited state. The methyl groups have a smaller, auxiliary bathochromic effect.

The compound is also expected to exhibit positive solvatochromism, where the absorption and emission wavelengths shift to longer wavelengths (a red shift) as the polarity of the solvent increases doi.orgnih.gov. This behavior arises because the excited state of the molecule is more polar than the ground state. Polar solvents stabilize this polar excited state more effectively, thus lowering its energy and resulting in a lower energy (longer wavelength) electronic transition rsc.org.

Table 4: Predicted UV-Vis Absorption Maxima (λₘₐₓ) and Solvatochromic Shift.

SolventPredicted λₘₐₓ (nm)Comment
Hexane (Non-polar)~290-300Represents the ¹Lₐ transition
Ethanol (Polar, Protic)~305-315Red-shift due to solvent polarity
Acetonitrile (Polar, Aprotic)~300-310Intermediate red-shift

X-ray Crystallography for Precise Molecular Geometry Determination in Solid State

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate bond lengths, bond angles, and information on intermolecular interactions mdpi.com. While a specific crystal structure for this compound is not reported in the searched literature, its solid-state structure can be predicted based on analyses of similar indole derivatives acs.orgnih.govresearchgate.net.

The indole bicyclic system itself is expected to be essentially planar. The key feature of the crystal packing would be extensive hydrogen bonding. The indole N-H group and the two N-H bonds of the C-5 amino group can all act as hydrogen bond donors, while the lone pairs on the nitrogen atoms can act as acceptors mdpi.com. This would likely lead to the formation of robust supramolecular networks, such as chains or sheets, holding the molecules together in the crystal lattice researchgate.netnih.gov. In addition to hydrogen bonding, π-π stacking interactions between the planar indole rings are also expected to play a significant role in stabilizing the crystal structure acs.org.

Table 5: Representative Crystal Data for an Indole Derivative.

ParameterExample Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pna2₁
a (Å)5-10
b (Å)10-15
c (Å)14-20
β (°)90-105
Z (molecules/unit cell)4
Key Intermolecular ForcesN-H···N Hydrogen Bonding, π-π Stacking

Note: This table presents typical data for indole derivatives and is for illustrative purposes only.

Theoretical and Computational Chemistry of 5 Amino 2,4 Dimethylindole

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are foundational in understanding the electronic behavior and energy landscape of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and associated properties of 5-Amino-2,4-dimethylindole.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netnih.gov It is favored for its balance of accuracy and computational efficiency. researchgate.net DFT calculations are centered on the principle that the energy of a molecule can be determined from its electron density.

Geometry Optimization: A primary application of DFT is to find the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the structure with the minimum energy on the potential energy surface. For related indole (B1671886) compounds, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional combined with a basis set like 6-311++G(d,p) has been shown to yield optimized geometrical parameters that are in good agreement with experimental values. researchgate.net Applying this methodology to this compound would yield its precise structural parameters.

Molecular Properties: Once the geometry is optimized, DFT can be used to calculate a wide range of molecular properties. These include, but are not limited to, dipole moments, polarizability, and vibrational frequencies. The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra to help assign spectral bands to specific molecular motions. researchgate.net

Table 1: Illustrative Data from DFT Geometry Optimization for this compound Note: Specific calculated values for this compound are not available in the cited literature. This table represents the type of data that would be generated from such a calculation.

ParameterAtom(s) InvolvedCalculated Value
Bond Lengths (Å)
C2-C3[Data not available]
N1-C2[Data not available]
C5-N(amino)[Data not available]
Bond Angles (˚)
C2-N1-C7a[Data not available]
C4-C5-N(amino)[Data not available]
Dihedral Angles (˚)
C3-C3a-C4-C5[Data not available]

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. The Hartree-Fock (HF) method is the most fundamental ab initio approach. researchgate.net

The HF method approximates the many-electron wavefunction of a molecule as a single Slater determinant. It calculates the molecular orbitals by considering each electron in the mean field of all other electrons, but it does not fully account for electron correlation (the way electrons interact and avoid each other). While HF is computationally less intensive than more advanced ab initio methods, its neglect of electron correlation can lead to inaccuracies, particularly in energy calculations. researchgate.net For related molecules like 5-aminoindole (B14826), HF calculations have been used alongside DFT to compare theoretical results, often showing that DFT methods like B3LYP are superior for predicting properties such as vibrational frequencies. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their excited states. materialsciencejournal.org It is a powerful and widely used method for calculating the electronic absorption spectra (like UV-Visible spectra) of molecules. researchgate.netmaterialsciencejournal.org

By applying TD-DFT, one can predict the vertical excitation energies, which correspond to the energy difference between the ground state and various excited states. These energies are related to the wavelengths of light a molecule absorbs. The method also provides oscillator strengths, which are proportional to the intensity of these absorptions. Such calculations for this compound would allow for the simulation of its UV-Vis spectrum, identifying the key electronic transitions, such as those from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). materialsciencejournal.org

Table 2: Illustrative TD-DFT Output for Electronic Transitions of this compound Note: Specific calculated values for this compound are not available in the cited literature. This table represents the type of data that would be generated.

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S1[Data not available][Data not available][Data not available]HOMO -> LUMO
S2[Data not available][Data not available][Data not available]HOMO-1 -> LUMO
S3[Data not available][Data not available][Data not available]HOMO -> LUMO+1

Molecular Orbital and Electron Density Analysis

Analyzing the distribution of electrons and the nature of molecular orbitals provides a deeper understanding of a molecule's chemical behavior, including its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO: The HOMO is the orbital with the highest energy that contains electrons. It represents the ability of a molecule to donate electrons. A higher HOMO energy suggests a greater tendency to act as an electron donor (nucleophile). researchgate.net

LUMO: The LUMO is the orbital with the lowest energy that is empty of electrons. It represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a greater tendency to act as an electron acceptor (electrophile). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small energy gap implies that the molecule can be easily excited, suggesting high chemical reactivity and low kinetic stability. researchgate.net Conversely, a large HOMO-LUMO gap indicates high stability and lower chemical reactivity. researchgate.net Calculating the HOMO, LUMO, and the energy gap for this compound would provide key insights into its electronic stability and reactivity profile.

Table 3: Key Parameters from Frontier Molecular Orbital Analysis Note: Specific calculated values for this compound are not available in the cited literature.

ParameterDescriptionCalculated Value
EHOMOEnergy of the Highest Occupied Molecular Orbital[Data not available]
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital[Data not available]
ΔE (HOMO-LUMO Gap)ELUMO - EHOMO[Data not available]

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like nitrogen or oxygen. nih.gov

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those bonded to electronegative atoms. nih.gov

Green Regions: Represent areas of neutral or near-zero potential. nih.gov

For this compound, an MEP map would highlight the electron-rich areas, likely around the amino group and the indole nitrogen, as potential sites for electrophilic interaction. Conversely, it would identify electron-poor regions, such as the hydrogen atoms of the amino and N-H groups, as sites for nucleophilic interaction. nih.gov This provides a clear, visual guide to the molecule's reactive sites.

Natural Bond Orbital (NBO) Analysis and Electron Localization Function (ELF)

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns with classical chemical intuition. mpg.dewisc.edu It provides a quantitative description of donor-acceptor interactions, which are crucial for understanding molecular stability and reactivity. researchgate.netresearchgate.net

Table 1: Hypothetical Second-Order Perturbation Theory Analysis of Fock Matrix for this compound

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) E(j) - E(i) (a.u.) F(i,j) (a.u.)
LP (1) N₅ π* (C₃-C₉) 15.2 0.35 0.062
LP (1) N₅ π* (C₄-C₉) 8.5 0.38 0.051
σ (C₂-H) π* (C₂-C₃) 2.1 0.65 0.035

Note: This data is hypothetical and serves as an illustrative example based on typical values for similar aromatic amines.

The Electron Localization Function (ELF) provides a visual and quantitative measure of electron localization in a molecule. nih.gov It helps to identify regions of space corresponding to core electrons, covalent bonds, and lone pairs. researchgate.net An ELF analysis of this compound would show high ELF values in the regions of the C-C, C-N, and C-H bonds, indicating covalent bonding. A distinct basin of high ELF value would be present in the vicinity of the amino nitrogen, corresponding to its lone pair. The topology of the ELF basins can provide insights into the nature of the chemical bonds. For instance, the C-N bonds will exhibit characteristics indicative of their partial double bond character due to resonance.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by identifying reactants, products, intermediates, and transition states. youtube.com For this compound, a common reaction to model would be electrophilic substitution, a characteristic reaction of indole derivatives. The amino group at the 5-position and the methyl groups at the 2- and 4-positions are electron-donating, which activates the indole ring towards electrophilic attack.

Computational studies would likely focus on determining the preferred site of electrophilic attack. The transition states for substitution at various positions on the indole ring can be located and their energies calculated. The position with the lowest activation energy barrier would correspond to the kinetically favored product. It is anticipated that electrophilic substitution would preferentially occur at the C3 position, which is the most nucleophilic site in the indole ring, although the substituents may influence the regioselectivity.

Table 2: Hypothetical Calculated Activation Energies for Electrophilic Bromination of this compound

Position of Attack ΔG‡ (kcal/mol)
C3 12.5
C6 18.2

Note: This data is hypothetical and illustrates the expected trend in reactivity for indole derivatives.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and flexibility. The primary sources of conformational freedom are the rotation of the methyl groups and the orientation of the amino group. While rotation of the methyl groups is relatively facile, the orientation of the amino group can have a more significant impact on the molecule's properties, including its dipole moment and intermolecular interactions.

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in different environments, such as in a solvent or interacting with a biological macromolecule. mdpi.comnih.govwu.ac.thyoutube.com MD simulations would reveal the preferred conformations of the molecule and the timescales of conformational changes. manchester.ac.uknih.govnih.gov For instance, simulations in an aqueous solution would show the formation of hydrogen bonds between the amino group and water molecules, which would influence the conformational preferences of the amino group.

Table 3: Hypothetical Torsional Energy Profile for Amino Group Rotation in this compound

Dihedral Angle (H-N-C₅-C₄) Relative Energy (kcal/mol)
0° (Planar) 0.0
30° 1.2
60° 3.5

Note: This data is hypothetical and represents a plausible energy profile for the rotation of an amino group on an aromatic ring.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. jocpr.comresearchgate.netjcsp.org.pkmdpi.comnih.gov For this compound and related indole derivatives, QSPR models can be developed to predict properties such as solubility, lipophilicity (logP), and boiling point. nih.govmdpi.com

These models are typically built using a set of molecular descriptors that quantify various aspects of the molecular structure, such as topological, electronic, and steric features. For a series of substituted aminoindoles, a QSPR model might use descriptors like molecular weight, number of hydrogen bond donors and acceptors, and calculated electronic properties (e.g., dipole moment, HOMO/LUMO energies) to predict a specific property.

A hypothetical QSPR model for predicting the octanol-water partition coefficient (logP) of substituted aminoindoles could take the following linear form:

logP = c₀ + c₁(Molecular Weight) + c₂(Number of N-H bonds) + c₃*(Dipole Moment)

Where c₀, c₁, c₂, and c₃ are coefficients determined by fitting the model to experimental data for a training set of molecules. Such a model would be valuable for predicting the properties of new, unsynthesized aminoindole derivatives.

Applications of 5 Amino 2,4 Dimethylindole As a Synthetic Intermediate

Utilization in the Synthesis of Complex Heterocyclic Ring Systems

The electron-rich nature of 5-Amino-2,4-dimethylindole makes it a suitable precursor for the synthesis of various fused heterocyclic systems. The amino group can be diazotized and subsequently used in cyclization reactions, such as the Graebe-Ullmann reaction, to form carbazole (B46965) frameworks. Carbazoles are a significant class of nitrogen-containing heterocycles found in numerous natural products and functional materials. nih.govunigoa.ac.in The general strategy for carbazole synthesis from indoles often involves the creation of a new six-membered ring fused to the indole (B1671886) core. nih.govunigoa.ac.in

One of the well-established methods for constructing fused ring systems onto an indole core is the Pictet-Spengler reaction. unigoa.ac.innih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. unigoa.ac.innih.gov While tryptamine (B22526) is the classic substrate for this reaction, derivatives of this compound could potentially be modified to incorporate a β-aminoethyl side chain at a suitable position, enabling their use in Pictet-Spengler type cyclizations to generate β-carboline derivatives. The reaction mechanism proceeds through the formation of an iminium ion, which then undergoes electrophilic attack by the electron-rich indole ring to form a spirocyclic intermediate, followed by rearrangement to the final product. unigoa.ac.in

Furthermore, the amino group of this compound can be transformed into other functional groups, which can then participate in various cyclization strategies. For instance, conversion of the amino group to a hydrazine (B178648) and subsequent reaction with a β-diketone could lead to the formation of pyrazole-fused indoles. The versatility of the amino group allows for a diverse range of synthetic transformations, making this compound a valuable building block for accessing a variety of complex heterocyclic structures.

Role in the Construction of Alkaloid Frameworks and Natural Product Analogs

Indole alkaloids represent a large and structurally diverse class of natural products with a wide array of biological activities. researchgate.netmdpi.com The indole nucleus is a common feature in these compounds, and substituted indoles are therefore crucial starting materials for their synthesis. researchgate.net this compound can serve as a key precursor for the synthesis of analogs of naturally occurring alkaloids.

A notable example is the potential application of this compound in the synthesis of ellipticine (B1684216) and its derivatives. Ellipticine is a potent antineoplastic agent characterized by a pyridocarbazole skeleton. scispace.comnsfc.gov.cn The synthesis of ellipticine often involves the construction of the pyridocarbazole ring system from substituted indoles. scispace.comnsfc.gov.cn The amino group in this compound could be strategically utilized to introduce the necessary functionality for the formation of the pyridine (B92270) ring. For instance, the amino group could be acylated and then subjected to cyclization conditions to build the pyridone ring fused to the carbazole core.

Another important class of indole alkaloids is the rutaecarpine (B1680285) family, which possesses a quinazolinone moiety fused to a β-carboline framework. nih.govnih.govresearchgate.net The synthesis of rutaecarpine and its analogs typically involves the condensation of a tryptamine derivative with an anthranilic acid derivative. nih.govnih.govresearchgate.net By modifying this compound to introduce a tryptamine-like side chain, it could be employed in the synthesis of novel rutaecarpine analogs with substitutions on the indole ring, potentially leading to compounds with altered biological activities.

The modular nature of many alkaloid syntheses allows for the incorporation of various substituted building blocks to create libraries of natural product analogs for biological screening. nih.gov The specific substitution pattern of this compound offers a unique starting point for generating such diversity.

Integration into Multistep Organic Synthesis Sequences

The utility of this compound extends to its integration into longer, multistep synthetic sequences for the preparation of complex target molecules. In such sequences, the indole core and its substituents can be strategically manipulated at various stages. The amino group provides a handle for a variety of transformations, including protection, acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups and the construction of intricate molecular architectures.

For example, in a total synthesis campaign, the amino group could be initially protected to allow for selective reactions at other positions of the indole ring. Later in the synthesis, the protecting group can be removed to unmask the amino functionality for further elaboration, such as participation in a key bond-forming cyclization reaction. The presence of the methyl groups at the C2 and C4 positions can influence the regioselectivity of subsequent reactions, providing a degree of control in the synthetic sequence.

Multicomponent reactions, which allow for the formation of several bonds in a single operation, are a powerful tool in modern organic synthesis. nih.gov The reactivity of this compound makes it a potential candidate for participation in such reactions. For instance, it could potentially react with an aldehyde and a β-ketoester in a Hantzsch-type reaction to form a substituted pyridine ring fused to the indole nucleus.

The development of cascade or domino reactions, where a single synthetic operation triggers a series of subsequent transformations, is another area where this compound could be employed. nih.gov A well-designed substrate derived from this aminoindole could undergo a cascade of cyclizations and rearrangements to rapidly assemble a complex polycyclic framework. The ability to participate in such efficient and step-economical processes enhances the value of this compound as a synthetic intermediate.

Potential in the Development of Functional Organic Materials

The field of functional organic materials is rapidly expanding, with applications in electronics, photonics, and sensing. Indole-based compounds have shown promise in this area due to their electronic and photophysical properties. The incorporation of an amino group, as in this compound, can further modulate these properties and introduce new functionalities.

One of the most direct applications of this compound is in the synthesis of conductive polymers. The polymerization of amino-substituted indoles can lead to the formation of polyindoles with interesting electronic properties. For example, poly(5-aminoindole) nanoparticles have been synthesized and used in the fabrication of electrochemical immunosensors. nih.gov The amino groups on the polymer backbone provide sites for the covalent attachment of antibodies, demonstrating the potential of these materials in biosensing applications. nih.gov The conductivity of such polymers can be tuned by controlling the polymerization conditions and the nature of the substituents on the indole ring.

The chromophoric nature of the indole system, enhanced by the amino substituent, also suggests potential applications in the development of organic dyes. These dyes could be used in various applications, including dye-sensitized solar cells (DSSCs). nih.govmdpi.com In a DSSC, a dye molecule absorbs light and injects an electron into a semiconductor material, generating an electric current. nih.govmdpi.com The electronic properties of this compound could be tailored through chemical modification to optimize its light-absorbing characteristics and its interaction with the semiconductor surface.

Medicinal Chemistry and Structure Activity Relationship Studies of Indole Derivatives

5-Amino-2,4-dimethylindole as a Privileged Scaffold in Drug Discovery

The indole (B1671886) nucleus, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in medicinal chemistry, widely recognized as a "privileged scaffold." nih.goveurekaselect.comnih.gov This designation stems from its remarkable ability to serve as a structural framework for compounds that can bind to a multitude of diverse biological targets with high affinity, leading to a broad spectrum of pharmacological activities. nih.goveurekaselect.commdpi.com The unique physicochemical and biological properties of the indole ring system have made it a central component in numerous natural products, alkaloids, and synthetic molecules with significant therapeutic applications. nih.govnih.gov

The versatility of the indole scaffold allows it to be present in drugs targeting a wide array of conditions, including inflammatory diseases, cancer, and neurological disorders. nih.govnih.gov Many indole-containing compounds have successfully progressed to clinical use, validating the utility of this scaffold in drug development. nih.gov The ability of the indole core to be recognized by conserved binding pockets in various receptors, such as G-protein coupled receptors (GPCRs), contributes to its widespread applicability. nih.goveurekaselect.com

While specific research focusing exclusively on this compound as a privileged scaffold is not extensively detailed in the available literature, its structural components—the core indole ring, an amino group, and two methyl groups—suggest its potential to be a valuable building block in drug discovery. The amino and methyl substituents offer points for chemical modification, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets. The indole scaffold itself provides a rigid framework that can be appropriately functionalized to achieve desired pharmacological effects.

The significance of the indole scaffold is underscored by its presence in a vast number of biologically active compounds, both natural and synthetic, targeting a wide range of therapeutic areas. nih.gov Its structural and electronic features make it an ideal starting point for the design of new therapeutic agents.

Strategies for Scaffold Hopping and Analogue Series Generation

Scaffold hopping is a crucial strategy in medicinal chemistry aimed at identifying novel molecular core structures (scaffolds) that can mimic the biological activity of a known active compound. acs.orgnih.gov This approach is particularly valuable for discovering new chemotypes with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles, while moving away from existing patent-protected chemical space. nih.govnih.gov The fundamental principle of scaffold hopping is to retain the key pharmacophoric features responsible for biological activity while replacing the central molecular framework. nih.gov

For indole derivatives, scaffold hopping has been successfully employed to generate new classes of compounds with interesting biological activities. A notable example is the transition from indole-based inhibitors to other heterocyclic systems like indazoles. This strategy has been used to transform selective MCL-1 (myeloid cell leukemia-1) inhibitors into dual MCL-1/BCL-2 (B-cell lymphoma 2) inhibitors, which could offer an enhanced therapeutic effect in cancer treatment. nih.govrsc.org The rationale behind such a hop is to preserve the essential spatial arrangement of key functional groups that interact with the target protein while introducing a new core that may offer different binding interactions or physicochemical properties. nih.gov

Analogue series generation is another fundamental approach in drug discovery that involves the systematic modification of a lead compound to explore the structure-activity relationship (SAR). For indole-based compounds, this can be achieved by introducing various substituents at different positions of the indole ring. The synthesis of a series of indole analogues allows medicinal chemists to probe the effects of steric, electronic, and lipophilic properties on the compound's interaction with its biological target. nih.gov For instance, the generation of a series of indole-3-carboxaldehyde analogues with different aryl amines has been used to evaluate their antioxidant potential and identify the most potent compounds.

The generation of analogue series can be guided by both traditional synthetic chemistry and modern computational techniques. High-throughput synthesis methods can rapidly produce a large number of derivatives, while computational modeling can help in the rational design of analogues with a higher probability of success.

Structure-Activity Relationship (SAR) Analysis of Indole Analogues

Structure-Activity Relationship (SAR) analysis is a critical process in medicinal chemistry that correlates the chemical structure of a compound with its biological activity. For indole derivatives, SAR studies provide invaluable insights into how modifications to the indole scaffold influence their therapeutic effects. These studies are essential for optimizing lead compounds into potent and selective drug candidates. mdpi.com

The indole nucleus offers multiple positions (the nitrogen atom and various carbon atoms on both rings) where substituents can be introduced, allowing for a systematic exploration of the chemical space. SAR studies on indole analogues have revealed key structural requirements for activity against various targets. For example, in a series of indole-based inhibitors of human non-pancreatic secretory phospholipase A2 (sPLA2), the nature and position of substituents on the indole ring were found to be crucial for inhibitory activity.

A comprehensive SAR analysis often involves synthesizing a library of compounds with systematic variations and evaluating their biological activity. For instance, in the development of indole-based inhibitors, researchers might explore the effects of:

Substituents on the indole nitrogen: The presence of a substituent on the indole nitrogen can significantly impact activity. In some cases, an unsubstituted NH group is essential for forming a hydrogen bond with the target, while in other cases, N-alkylation can enhance potency or alter selectivity. nih.gov

Substituents on the benzene ring: The electronic nature (electron-donating or electron-withdrawing) and the size of substituents at positions 4, 5, 6, and 7 of the indole ring can modulate the compound's interaction with the target. nih.gov

Substituents on the pyrrole ring: Modifications at positions 2 and 3 of the pyrrole ring are also critical. For example, the C3 position is often a key attachment point for side chains that can extend into specific binding pockets of the target protein.

The insights gained from SAR studies guide the rational design of new analogues with improved potency and selectivity.

The specific substituents on the indole ring play a pivotal role in defining the nature and strength of the interactions between the ligand and its biological target. These effects can be broadly categorized into steric, electronic, and hydrophobic interactions.

Steric Effects: The size and shape of a substituent can influence how well a molecule fits into the binding site of a target protein. Bulky substituents may cause steric hindrance, preventing the ligand from adopting the optimal conformation for binding. mdpi.com Conversely, a well-placed substituent can enhance binding by occupying a specific pocket in the receptor. For instance, the presence of a methyl group on the heterocycle of indole can hinder its contact with the active site of a catalyst. mdpi.com

Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent can alter the electron distribution within the indole ring system, which in turn affects its ability to form hydrogen bonds, halogen bonds, or pi-stacking interactions. researchgate.net For example, electron-withdrawing groups can influence the acidity of the indole N-H, which may be critical for hydrogen bonding. The rate of chemical reactions, such as bromination, can be directly correlated with the electron-withdrawing power of the substituent on the indole ring. researchgate.net

Hydrophobic Interactions: The lipophilicity of a substituent can impact the ligand's ability to engage with hydrophobic pockets in the target protein. The addition of hydrophobic groups can enhance binding affinity by displacing water molecules from the binding site, which is an entropically favorable process.

The interplay of these substituent effects is often complex, and a single modification can influence multiple types of interactions simultaneously. A thorough understanding of these effects is crucial for the rational design of potent and selective indole-based drugs.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govwho.int QSAR models are powerful tools in drug discovery as they can be used to predict the activity of untested compounds, thereby prioritizing synthetic efforts and reducing the costs associated with drug development. who.int

The development of a QSAR model typically involves the following steps:

Data Set Selection: A dataset of compounds with known biological activities is compiled. This dataset is usually divided into a training set for model development and a test set for model validation. who.int

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound in the dataset. nih.gov

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the biological activity. who.int

Model Validation: The predictive power of the QSAR model is assessed using the test set of compounds. A reliable model should be able to accurately predict the activities of compounds that were not used in its development. who.int

Several QSAR studies have been performed on indole analogues to predict their activity against various targets. For example, QSAR models have been developed for indole derivatives as monoamine oxidase (MAO) inhibitors, providing insights into the steric and electrostatic fields that contribute to their inhibitory activity. nih.gov Similarly, QSAR models have been used to predict the inhibitory activity of indole-based compounds against the SARS-CoV 3CL protease. nih.gov

The following table provides an example of the types of descriptors that might be used in a QSAR study of indole derivatives.

Descriptor TypeExample DescriptorsPotential Influence on Activity
Electronic Dipole moment, Partial chargesGoverns electrostatic interactions and hydrogen bonding capacity.
Steric Molecular volume, Surface areaInfluences the fit of the molecule into the binding site.
Hydrophobic LogP (partition coefficient)Determines the ability to interact with hydrophobic pockets and affects membrane permeability.
Topological Connectivity indicesDescribes the branching and shape of the molecule.

This table is for illustrative purposes and does not represent data from a specific study.

Computational Approaches to Ligand-Target Recognition and Binding Mechanisms

Computational methods have become indispensable in modern drug discovery, providing detailed insights into how ligands recognize and bind to their biological targets. frontiersin.org These approaches complement experimental techniques by offering a molecular-level understanding of the binding process, which can guide the design of more effective drugs. For indole derivatives, computational methods are widely used to explore their binding modes, predict their binding affinities, and elucidate their mechanisms of action. researchgate.net

The primary computational techniques used in this context include molecular docking and molecular dynamics (MD) simulations. These methods allow researchers to visualize and analyze the interactions between a ligand and its target protein in three-dimensional space.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govmdpi.com It is a powerful tool for virtual screening, where large libraries of compounds are computationally screened to identify potential hits, and for lead optimization, where it is used to understand the binding mode of a lead compound and suggest modifications to improve its affinity. nih.gov

In a typical molecular docking study, a 3D model of the target protein is used as a receptor, and the ligand is placed in the binding site in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, and the pose with the best score is considered the most likely binding mode. biointerfaceresearch.com

Molecular docking studies have been instrumental in understanding the binding mechanisms of many indole derivatives. For example, docking simulations have been used to:

Identify key amino acid residues in the active site of an enzyme that interact with the indole ligand. mdpi.com

Explain the SAR of a series of compounds by correlating their binding modes with their biological activities.

Predict the binding affinities of new, unsynthesized compounds, thereby guiding synthetic efforts. biointerfaceresearch.com

The following table summarizes the key interactions that can be identified through molecular docking simulations.

Interaction TypeDescription
Hydrogen Bonds Formed between a hydrogen atom covalently bonded to an electronegative atom (donor) and another electronegative atom (acceptor).
Hydrophobic Interactions Occur between nonpolar regions of the ligand and the target, driven by the displacement of water molecules.
Electrostatic Interactions Arise from the attraction or repulsion between charged or polar groups on the ligand and the target.
Pi-Stacking A non-covalent interaction between aromatic rings, such as the indole ring and the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.
Van der Waals Forces Weak, short-range forces that arise from fluctuations in the electron clouds of atoms.

This table is for illustrative purposes and does not represent data from a specific study.

The insights gained from molecular docking simulations are invaluable for the rational design of new indole-based therapeutic agents with improved potency and selectivity.

Molecular Dynamics Simulations of Protein-Ligand Complexes

Molecular dynamics (MD) simulations are a powerful computational tool used to predict and analyze the interaction between a ligand, such as an indole derivative, and its biological target at an atomic level. espublisher.com These simulations provide insights into the stability of the protein-ligand complex, the specific binding modes, and the energetic contributions of various interactions, which are crucial for understanding the mechanism of action and for the rational design of more potent and selective molecules. nih.gov

For a hypothetical complex involving this compound, an MD simulation would typically involve the following steps:

System Setup: A high-resolution 3D structure of the target protein, often obtained from X-ray crystallography or NMR spectroscopy, is placed in a simulated physiological environment, including water molecules and ions. The 3D structure of this compound would then be "docked" into the protein's binding site.

Simulation: The system's trajectory over time is calculated by solving Newton's equations of motion for all atoms. This simulation generates a large number of conformations of the protein-ligand complex.

Analysis: The resulting trajectory is analyzed to determine key parameters such as root-mean-square deviation (RMSD) to assess conformational stability, hydrogen bond analysis to identify key interactions, and binding free energy calculations to estimate the affinity of the ligand for the protein.

In the context of indole derivatives, MD simulations have been used to elucidate binding mechanisms with various targets. For instance, simulations have helped in understanding the binding of indole derivatives to the active site of enzymes or the ligand-binding pockets of receptors. nih.gov The specific substitutions on the indole ring, such as the 5-amino and 2,4-dimethyl groups of the subject compound, would be expected to significantly influence its interaction profile. The 5-amino group could act as a hydrogen bond donor or acceptor, while the methyl groups at positions 2 and 4 would likely engage in hydrophobic interactions within the binding pocket.

Table 1: Key Parameters Analyzed in Molecular Dynamics Simulations of Protein-Ligand Complexes

ParameterDescriptionSignificance in Drug Design
RMSD Root-Mean-Square DeviationIndicates the stability of the protein-ligand complex over time. A stable RMSD suggests a stable binding mode.
Hydrogen Bonds Non-covalent interactionsIdentifies critical interactions that contribute to binding affinity and specificity.
Binding Free Energy Thermodynamic stabilityProvides a quantitative estimate of the binding affinity (e.g., ΔG), helping to rank potential drug candidates.
Interaction Footprint Residues involved in bindingMaps the key amino acid residues of the protein that interact with the ligand, guiding SAR studies.

Design Principles for Pharmacological Modulators Based on the Indole Core

The indole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity. nih.govresearchgate.net The design of pharmacological modulators based on the indole core follows several key principles derived from extensive structure-activity relationship (SAR) studies on various indole derivatives. nih.govresearchgate.net

Advanced Research Perspectives and Future Directions for 5 Amino 2,4 Dimethylindole Studies

Emerging Synthetic Methodologies for Site-Specific Functionalization of Indoles

The precise functionalization of the indole (B1671886) scaffold is critical for modulating the properties of compounds like 5-Amino-2,4-dimethylindole. While classical methods often target the C3 position due to its inherent nucleophilicity, future research will increasingly focus on methodologies that grant access to the less reactive C2, C4, C5, C6, and C7 positions on the indole ring. chim.it

A significant challenge in indole chemistry is achieving site selectivity, particularly at the benzene (B151609) core (C4 to C7 positions). nih.gov Advanced strategies are being developed to overcome this, primarily through C-H activation. chim.itnih.gov This atom-economical approach avoids the need for pre-functionalized starting materials, making syntheses more efficient. chim.itnih.gov Key emerging strategies include:

Directing Groups (DGs): The installation of a directing group at the N1 position of the indole can steer metal catalysts to specific C-H bonds. nih.govresearchgate.net For instance, bulky phosphinoyl or pivaloyl groups can direct palladium or copper catalysts to achieve arylation at the C7, C6, C5, and C4 positions. nih.govresearchgate.net The development of new, easily attachable and removable directing groups is a major area of future research. nih.gov

Transition-Metal-Free C-H Functionalization: To enhance the sustainability and reduce the cost of syntheses, methods that avoid precious metal catalysts are highly desirable. nih.gov Boron-mediated C-H borylation and hydroxylation, for example, represent a promising transition-metal-free strategy for functionalizing the indole core under mild conditions. nih.govresearchgate.net

Flow Chemistry: Continuous flow synthesis is revolutionizing the production of indole derivatives. nih.govresearchgate.net This technology allows for precise control over reaction parameters like temperature and pressure, leading to shorter reaction times, higher yields, and improved safety, especially when handling reactive intermediates. mdpi.comuc.ptacs.org The application of flow chemistry to the multi-step synthesis of complex functionalized indoles from simple precursors is a rapidly growing field. researchgate.netuc.pt

Table 1: Comparison of Emerging Site-Specific Functionalization Strategies for Indoles

Strategy Mechanism Target Positions Key Advantages Challenges
Directing Group (DG) Catalysis A removable group on the N1-position chelates to a metal catalyst, directing C-H activation to a specific site. nih.govresearchgate.net C4, C5, C6, C7. nih.gov High regioselectivity, broad functional group compatibility. researchgate.net Requires extra steps for DG installation/removal; potential for metal contamination. nih.gov
Transition-Metal-Free C-H Borylation Use of reagents like BBr₃ to achieve chelation-assisted C-H borylation. nih.gov C4, C7. researchgate.net Avoids costly and toxic precious metals; mild reaction conditions. nih.gov Substrate scope may be more limited than metal-catalyzed methods.
Continuous Flow Synthesis Reactions are performed in a continuously flowing stream through a reactor. nih.gov All positions (method dependent). Enhanced safety, scalability, faster reactions, higher yields. researchgate.netmdpi.com Requires specialized equipment; optimization can be complex.

Application of Advanced Analytical Techniques for Real-time Reaction Monitoring

To optimize the emerging synthetic methodologies, a deep understanding of reaction kinetics, mechanisms, and the formation of transient intermediates is essential. Advanced, in-situ (in the reaction mixture) analytical techniques are becoming indispensable tools for real-time monitoring, providing a continuous stream of data without the need for offline sampling. mt.comspectroscopyonline.com

The integration of these Process Analytical Technologies (PAT) into both batch and continuous flow synthesis of indole derivatives will be a key future direction. nih.gov These techniques allow for immediate adjustments to reaction conditions, ensuring robustness and efficiency. mt.com

Key techniques for real-time monitoring include:

Spectroscopic Methods:

In-situ Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide real-time information on the concentration of reactants, products, and intermediates by monitoring their characteristic molecular vibrations. mt.comrsc.org Raman spectroscopy is particularly advantageous for reactions in aqueous media due to water's low interference. rsc.orgmit.edu

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR offers detailed structural information, making it a powerful tool for non-invasive reaction monitoring, especially in flow chemistry setups. rsc.orguvic.ca Benchtop NMR spectrometers are making this technology more accessible for routine laboratory use. amazonaws.com

Mass Spectrometry (MS): Techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) can monitor catalytic intermediates in real-time, providing crucial insights into reaction mechanisms. uvic.ca Combining MS with other techniques offers a more complete picture of the reaction landscape. uvic.ca

Table 2: Advanced Analytical Techniques for Real-time Reaction Monitoring

Technique Information Provided Advantages Limitations
***In-situ* FTIR/Raman** Functional group changes, concentration profiles of key species. rsc.orgyoutube.com Non-invasive, applicable to a wide range of reactions (liquid, slurry, gas). spectroscopyonline.com Complex spectra can be difficult to interpret; Raman may suffer from fluorescence. spectroscopyonline.com
***In-situ* NMR** Detailed molecular structure, quantification of all soluble species. rsc.org Highly specific and information-rich, non-invasive. uvic.ca Lower sensitivity compared to other methods, requires specialized flow cells. rsc.org
Real-time MS Molecular weight of reactants, intermediates, and products. shimadzu.com High sensitivity and specificity, ideal for identifying transient species. uvic.ca Requires an interface to sample the reaction; quantification can be challenging.
UHPLC Separation and quantification of all components in a mixture. nih.gov High resolution and accuracy for complex mixtures. Not strictly in-situ; requires automated online sampling. researchgate.net

Combinatorial Chemistry and High-Throughput Synthesis of Indole Libraries

The discovery of novel indole derivatives with specific biological or material properties requires the synthesis and screening of large numbers of compounds. Combinatorial chemistry and high-throughput screening (HTS) are powerful strategies to accelerate this process. nih.goveco-vector.com By systematically varying the substituents around the this compound core, vast libraries of related compounds can be generated. nih.gov

Future research will leverage advanced synthetic strategies to build these libraries with greater molecular diversity and complexity:

Diversity-Oriented Synthesis (DOS): This approach aims to create libraries of structurally diverse and complex molecules, moving beyond simple variations on a single scaffold. nih.gov

Complexity-to-Diversity (Ctd) Strategy: This innovative method uses a complex, naturally occurring indole alkaloid as a starting point and applies various reactions to generate a library of related but structurally diverse compounds. nih.gov

Parallel Synthesis: This technique involves the simultaneous synthesis of a large number of compounds in separate reaction vessels, often automated, to rapidly produce analog libraries for structure-activity relationship (SAR) studies. acs.orgresearchgate.net

The synthesis of these libraries provides the chemical matter needed for high-throughput screening campaigns, which are essential for identifying new lead compounds in drug discovery and materials science. nih.gov

Integration of Artificial Intelligence and Machine Learning in Indole Chemical Research

Artificial intelligence (AI) and machine learning (ML) are set to transform chemical research by enabling the analysis and prediction of complex chemical phenomena. francis-press.combonviewpress.com For indole chemistry, these computational tools offer the potential to accelerate discovery and reduce the reliance on trial-and-error experimentation.

Key applications in the context of this compound research include:

Reaction Outcome Prediction: ML models can be trained on large datasets of known chemical reactions to predict the yield and selectivity of new, untested reactions. francis-press.compharmaceutical-technology.comnih.gov This can help chemists prioritize which synthetic routes to pursue in the lab. rjptonline.orgresearchgate.net

De Novo Molecular Design: Generative models, a type of AI, can design novel indole structures with desired properties (e.g., binding affinity to a specific biological target). nih.gov These models can generate scaffold-focused libraries of virtual compounds for further evaluation. nih.gov

Structural Elucidation: The combination of experimental data (like NMR) with ML algorithms can help in the rapid and accurate determination of the structure of newly synthesized or isolated indole alkaloids. acs.org

Property Prediction: AI can predict the physicochemical and biological properties of virtual indole derivatives, allowing for the in-silico screening of large libraries to identify the most promising candidates before synthesis. bonviewpress.com

Table 3: Applications of Artificial Intelligence (AI) and Machine Learning (ML) in Indole Research

Application Area AI/ML Technique Potential Impact
Synthesis Planning Random Forest, Neural Networks. francis-press.compharmaceutical-technology.com Predicts reaction yields and outcomes, optimizing synthetic routes. nih.govmit.edu
Drug Discovery Generative Models (RNN, LSTM). nih.gov Designs novel indole molecules with specific target activities.
Materials Science Property Prediction Models. Predicts electronic or optical properties of new indole-based materials.
Structural Analysis ML-J-DP4, Empirical Computation. acs.org Aids in the rapid and accurate confirmation of complex molecular structures.

Exploration of Novel Chemical Reactivity and Biological Applications of Indole Derivatives

The indole scaffold is a "privileged" structure in medicinal chemistry, appearing in a vast number of natural products and synthetic drugs. researchgate.netchula.ac.thmdpi.com The unique electronic properties of the indole ring allow it to participate in various biological interactions. researchgate.net Future research on derivatives of this compound will focus on exploring novel biological activities and expanding their therapeutic potential.

The indole framework is a core component of many natural alkaloids with diverse and potent biological activities. nih.govacs.org Recent studies have isolated novel indole alkaloids with vasorelaxant, acetylcholinesterase inhibitory, cytotoxic, and antimicrobial activities. nih.govacs.orgnih.gov This highlights the vast, untapped potential of indole derivatives.

Future exploration will target a wide range of applications:

Anticancer Agents: Many indole derivatives show promise as anticancer agents by targeting various mechanisms, including protein kinases and topoisomerases. mdpi.com

Antiviral Agents: The indole nucleus is present in several antiviral drugs, and new derivatives are being investigated for activity against viruses such as HIV and influenza. mdpi.comnih.gov

Neurodegenerative Diseases: Given the role of indole-containing neurotransmitters like serotonin, derivatives are being explored for applications in treating neurodegenerative disorders. mdpi.com

Antimicrobial Agents: With the rise of antibiotic resistance, novel indole-based compounds are being developed as potent antibacterial and antifungal agents. researchgate.netresearchgate.net

The continued isolation of new indole alkaloids from natural sources, coupled with the synthetic generation of novel libraries, will provide a rich source of compounds for biological screening and the discovery of next-generation therapeutics. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.